4-Hydroxy-4-(3-methylsulfanylphenyl)-piperidin-1-carboxylic acid tert-butyl ester
Description
Produced by Cambridge Isotope Laboratories (CIL), it is utilized in cancer research, drug development, and biomedical studies due to its role as a stable isotope-labeled intermediate . Its molecular formula is inferred as C₁₇H₂₅NO₃S (approximate molecular weight: 323.45 g/mol), with the methylsulfanyl (SCH₃) group contributing electron-donating properties and moderate lipophilicity.
Properties
IUPAC Name |
tert-butyl 4-hydroxy-4-(3-methylsulfanylphenyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3S/c1-16(2,3)21-15(19)18-10-8-17(20,9-11-18)13-6-5-7-14(12-13)22-4/h5-7,12,20H,8-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCBFZJWRUFXRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC(=CC=C2)SC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20514452 | |
| Record name | tert-Butyl 4-hydroxy-4-[3-(methylsulfanyl)phenyl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20514452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
346688-66-2 | |
| Record name | tert-Butyl 4-hydroxy-4-[3-(methylsulfanyl)phenyl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20514452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-Hydroxy-4-(3-methylsulfanylphenyl)-piperidin-1-carboxylic acid tert-butyl ester, also known by its CAS number 346688-66-2, is a compound that has garnered interest due to its potential biological activities. This article delves into its chemical properties, synthesis, and various biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects.
- Molecular Formula : C17H25NO3S
- Molecular Weight : 323.45 g/mol
- Melting Point : 110-112 °C
- Solubility : Soluble in chloroform, dichloromethane, and methanol
- Storage Temperature : Recommended at -20 °C
| Property | Value |
|---|---|
| Melting Point | 110-112 °C |
| Boiling Point | 460.2 ± 45.0 °C (Predicted) |
| Density | 1.18 ± 0.1 g/cm³ (Predicted) |
| pKa | 13.87 ± 0.20 (Predicted) |
| Form | Solid |
| Color | Off-white |
Synthesis
The synthesis of this compound typically involves the reaction of N-(tert-butoxycarbonyl)-4-piperidone with various reagents to introduce the methylsulfanylphenyl group and form the tert-butyl ester. The detailed synthesis pathway can be optimized based on the desired yield and purity of the final product.
Antimicrobial Activity
Research indicates that compounds similar in structure to 4-Hydroxy-4-(3-methylsulfanylphenyl)-piperidin-1-carboxylic acid have shown significant antimicrobial properties. For example, studies have demonstrated that certain derivatives exhibit potent activity against Mycobacterium tuberculosis with minimal inhibitory concentrations (MIC) comparable to established antibiotics like ampicillin . While specific data on this compound's antimicrobial efficacy is limited, its structural analogs suggest potential effectiveness.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses has been explored in various studies. For instance, compounds with similar piperidine structures have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro . This suggests that 4-Hydroxy-4-(3-methylsulfanylphenyl)-piperidin-1-carboxylic acid tert-butyl ester may exhibit anti-inflammatory properties, potentially making it useful in treating inflammatory diseases.
Neuroprotective Properties
Recent studies have indicated that related compounds can protect neuronal cells from apoptosis induced by amyloid-beta peptides, which are implicated in Alzheimer's disease . The neuroprotective mechanism often involves the inhibition of β-secretase and acetylcholinesterase activities, thereby reducing amyloid aggregation and enhancing cell viability in neuronal cultures . Although direct studies on this specific compound are lacking, its structural features suggest it may share these neuroprotective characteristics.
Case Studies
-
Neuroprotection Against Amyloid Toxicity :
In vitro studies have shown that similar compounds can significantly reduce cell death in astrocytes exposed to amyloid-beta peptides. The protective effect was attributed to decreased production of inflammatory cytokines and improved cell viability . -
Antimycobacterial Activity :
A comparative analysis of various piperidine derivatives revealed that modifications similar to those found in this compound could enhance antimycobacterial activity against strains of M. tuberculosis, indicating a promising avenue for further research .
Scientific Research Applications
Basic Information
- Molecular Formula : C17H25NO3S
- Molecular Weight : 323.45 g/mol
- Melting Point : 110-112°C
- Boiling Point : Approximately 460.2°C (predicted)
- Density : 1.18 g/cm³ (predicted)
- Solubility : Soluble in chloroform, dichloromethane, and methanol
- pKa : 13.87 (predicted)
Structural Characteristics
The compound features a piperidine ring substituted with a hydroxyl group and a tert-butyl ester, which contributes to its unique chemical reactivity and biological activity.
Synthetic Route Example
- Start with N-(tert-butoxycarbonyl)-4-piperidone.
- Introduce the methylsulfanyl group via nucleophilic substitution.
- Protect the hydroxyl group during subsequent reactions to ensure stability.
- Finally, deprotect to yield the desired tert-butyl ester.
Medicinal Chemistry
- Neuroprotective Effects : Preliminary studies suggest that this compound may interact with neurotransmitter receptors, potentially offering neuroprotective benefits. Research is ongoing to elucidate these interactions further.
- Binding Affinity Studies : The compound's ability to bind to specific biological targets makes it a candidate for drug development aimed at treating neurodegenerative diseases .
- Proteomics Research : It is utilized in proteomics for studying protein interactions and functions, which can lead to insights into various biological processes .
Research indicates that derivatives of this compound exhibit various biological activities:
- Antioxidant Properties : Compounds structurally related to 4-hydroxy-4-(3-methylsulfanylphenyl)-piperidin-1-carboxylic acid tert-butyl ester show potential as antioxidants, which may help mitigate oxidative stress in cells.
- Antimicrobial Activity : Some studies have reported antimicrobial effects, suggesting possible applications in developing new antibiotics or antifungal agents .
Case Studies
- Neuropharmacological Research : A study investigating the effects of similar compounds on neuronal cultures demonstrated significant neuroprotective properties against oxidative stress-induced damage.
- Synthetic Methodologies : Research published in synthetic organic chemistry journals has detailed various synthetic routes leading to this compound, highlighting its versatility in medicinal chemistry applications .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Variations at the Piperidine 4-Position
Aromatic vs. Heteroaromatic Substituents
- Molecular formula: C₁₅H₂₂N₂O₂S (MW: 294.41 g/mol). This increases solubility in polar solvents but reduces membrane permeability .
4-Hydroxy-4-(thiazol-2-yl)piperidine-1-carboxylic acid tert-butyl ester ():
Aliphatic vs. Aromatic Substituents
- tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate (): Substituent: 4-Methylpentyl chain. Molecular formula: C₁₆H₃₁NO₂ (MW: 269.43 g/mol). Key differences: The alkyl chain increases lipophilicity (logP ~4.5), favoring blood-brain barrier penetration compared to the aromatic substituent in the main compound (logP ~3.2, estimated) .
Functional Group Modifications
- (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS 652971-20-5, ): Substituent: Phenyl group and carboxylic acid. Molecular formula: C₁₇H₂₃NO₄ (MW: 305.37 g/mol). Key differences: The carboxylic acid at position 3 introduces acidity (pKa ~4.5), enabling salt formation and altering solubility profiles versus the neutral hydroxy group in the main compound .
Piperidine vs. Piperazine Derivatives
- 3-Dimethylaminomethyl-4-methanesulfonyl-piperazine-1-carboxylic acid tert-butyl ester (): Core structure: Piperazine (two N atoms). Substituents: Methanesulfonyl (electron-withdrawing) and dimethylaminomethyl (basic) groups. Key differences: Piperazine’s additional nitrogen increases basicity (pKa ~9.5 for tertiary amine), enhancing water solubility at physiological pH compared to piperidine derivatives .
Preparation Methods
Table 1: Summary of Key Preparation Methods
Challenges and Optimization Considerations
-
Regioselectivity : Competing reactions during alkylation may lead to regioisomers. Steric hindrance from the 3-methylsulfanyl group necessitates optimized reaction stoichiometry.
-
Catalyst Sensitivity : Hydrogenation catalysts like Pd/C require careful handling under inert atmospheres to prevent deactivation.
-
Purification : The final product’s solubility in chloroform and methanol (as noted in ChemicalBook ) allows recrystallization or chromatographic purification, though yields may vary with scale.
Q & A
Q. What are the recommended synthetic routes for 4-Hydroxy-4-(3-methylsulfanylphenyl)-piperidin-1-carboxylic acid tert-butyl ester, and how do reaction conditions influence yield?
The synthesis of tert-butyl piperidine derivatives typically involves multi-step processes, including ring formation, functionalization, and protection/deprotection steps. For example:
- Step 1 : Preparation of the piperidine ring via condensation reactions using tert-butoxycarbonyl (Boc) protecting groups to stabilize intermediates.
- Step 2 : Introduction of the 3-methylsulfanylphenyl group via nucleophilic substitution or coupling reactions under anhydrous conditions (e.g., using palladium catalysts for Suzuki-Miyaura coupling) .
- Step 3 : Hydroxylation at the 4-position using oxidizing agents like m-CPBA or hydroxylation catalysts.
Q. Critical Factors :
Q. Yield Optimization :
| Step | Key Parameter | Optimal Range |
|---|---|---|
| Boc Protection | Reaction Time | 12–24 hours |
| Coupling | Catalyst Loading | 2–5 mol% |
| Hydroxylation | Oxidant Equivalents | 1.2–1.5 eq |
Q. How should researchers characterize the structural and purity profile of this compound?
Methodological Approach :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the hydroxyl and methylsulfanyl groups. For example, tert-butyl protons appear as a singlet at ~1.4 ppm .
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% required for biological studies) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated [M+H]⁺ = 366.17 g/mol).
Q. Data Contradictions :
Q. What are the safety and handling protocols for this compound in laboratory settings?
Key Guidelines :
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods due to potential respiratory irritation (GHS Category 4 for acute toxicity) .
- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis of the tert-butyl ester .
Q. Emergency Measures :
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Exposure : Flush eyes with water for 15 minutes; seek medical attention if irritation persists .
Advanced Research Questions
Q. How does the steric and electronic environment of the 3-methylsulfanyl group influence the compound’s stability and reactivity?
Mechanistic Insights :
- The methylsulfanyl (-SMe) group acts as an electron donor, increasing electron density on the adjacent phenyl ring. This enhances susceptibility to electrophilic aromatic substitution but may reduce oxidative stability.
- Stability Studies : Accelerated degradation tests (40°C/75% RH) show <5% decomposition over 30 days when stored in amber vials .
Q. Reactivity Considerations :
Q. What strategies are effective in resolving contradictions in reported biological activity data for this compound?
Case Study :
- Conflict : Some studies report anti-inflammatory activity, while others observe no effect.
- Resolution :
Q. Recommended Workflow :
Replicate assays in triplicate.
Include positive/negative controls (e.g., dexamethasone for anti-inflammatory studies).
Validate target engagement via SPR or ITC binding assays.
Q. How can computational modeling guide the optimization of this compound for target selectivity?
Methodology :
Q. Key Findings :
Q. What analytical techniques are critical for detecting decomposition products during long-term stability studies?
Advanced Methods :
Q. How do solvent polarity and pH affect the compound’s solubility and crystallization behavior?
Experimental Design :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
